6-amino-alpha-(((1-methyl-3-phenylpropyl)amino)methyl)-3-pyridine methanol 6-amino-alpha-(((1-methyl-3-phenylpropyl)amino)methyl)-3-pyridine methanol
Brand Name: Vulcanchem
CAS No.: 103583-08-0
VCID: VC0011999
InChI: InChI=1S/C17H23N3O/c1-13(7-8-14-5-3-2-4-6-14)19-12-16(21)15-9-10-17(18)20-11-15/h2-6,9-11,13,16,19,21H,7-8,12H2,1H3,(H2,18,20)
SMILES: CC(CCC1=CC=CC=C1)NCC(C2=CN=C(C=C2)N)O
Molecular Formula: C17H23N3O
Molecular Weight: 285.4 g/mol

6-amino-alpha-(((1-methyl-3-phenylpropyl)amino)methyl)-3-pyridine methanol

CAS No.: 103583-08-0

Main Products

VCID: VC0011999

Molecular Formula: C17H23N3O

Molecular Weight: 285.4 g/mol

6-amino-alpha-(((1-methyl-3-phenylpropyl)amino)methyl)-3-pyridine methanol - 103583-08-0

CAS No. 103583-08-0
Product Name 6-amino-alpha-(((1-methyl-3-phenylpropyl)amino)methyl)-3-pyridine methanol
Molecular Formula C17H23N3O
Molecular Weight 285.4 g/mol
IUPAC Name 1-(6-aminopyridin-3-yl)-2-(4-phenylbutan-2-ylamino)ethanol
Standard InChI InChI=1S/C17H23N3O/c1-13(7-8-14-5-3-2-4-6-14)19-12-16(21)15-9-10-17(18)20-11-15/h2-6,9-11,13,16,19,21H,7-8,12H2,1H3,(H2,18,20)
Standard InChIKey BSDXBEZQZYKYHH-UHFFFAOYSA-N
SMILES CC(CCC1=CC=CC=C1)NCC(C2=CN=C(C=C2)N)O
Canonical SMILES CC(CCC1=CC=CC=C1)NCC(C2=CN=C(C=C2)N)O
Synonyms 6-amino-alpha-(((1-methyl-3-phenylpropyl)amino)methyl)-3-pyridine methanol
L 644969
L-644,969
L-644969
PubChem Compound 128414
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator